1-Piperidineethanol, alpha-[[(2,5-dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl-
Overview
Description
1-Piperidineethanol, alpha-[[(2,5-dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl- is a complex organic compound with a molecular formula of C21H35NO5 and a molecular mass of 381.51 This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyl group, and multiple methoxy groups
Chemical Reactions Analysis
1-Piperidineethanol, alpha-[[(2,5-dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidineethanol, alpha-[[(2,5-dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives with hydroxyl and methoxy groups. For example:
1-Piperidineethanol: A simpler compound with a similar piperidine ring structure.
Alpha-methyl-1-piperidineethanol: Another derivative with a methyl group substitution. The uniqueness of 1-Piperidineethanol, alpha-[[(2,5-dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl- lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
1-[3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO5/c1-20(2)10-16(23)11-21(3,4)22(20)12-17(24)14-27-13-15-9-18(25-5)7-8-19(15)26-6/h7-9,16-17,23-24H,10-14H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBGXBXUZIHJMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COCC2=C(C=CC(=C2)OC)OC)O)(C)C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122210 | |
Record name | α-[[(2,5-Dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959241-56-6 | |
Record name | α-[[(2,5-Dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959241-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[(2,5-Dimethoxyphenyl)methoxy]methyl]-4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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